molecular formula C18H22O8 B11289855 2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside

2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside

Cat. No.: B11289855
M. Wt: 366.4 g/mol
InChI Key: IGYUYWDDVAWVPJ-SOVHRIKKSA-N
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Description

2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside is a chemical compound that belongs to the class of chromen-2-ones, also known as coumarins. These compounds are known for their diverse biological activities and are often found in various plants. The compound consists of a chromen-2-one core with a propyl group at the 4-position and a beta-D-glucopyranoside moiety at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside typically involves the condensation of a suitable chromen-2-one derivative with a glucopyranoside donor. One common method involves the use of 2-oxo-4-propyl-2H-chromen-7-ol as the starting material, which is then reacted with a protected glucopyranosyl donor under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The beta-D-glucopyranoside moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .

Properties

Molecular Formula

C18H22O8

Molecular Weight

366.4 g/mol

IUPAC Name

4-propyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C18H22O8/c1-2-3-9-6-14(20)25-12-7-10(4-5-11(9)12)24-18-17(23)16(22)15(21)13(8-19)26-18/h4-7,13,15-19,21-23H,2-3,8H2,1H3/t13-,15-,16+,17-,18-/m1/s1

InChI Key

IGYUYWDDVAWVPJ-SOVHRIKKSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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